5-Bromo-2-(4-iodophenoxy)nicotinic acid

Medicinal Chemistry Cross‑Coupling Building Block

5-Bromo-2-(4-iodophenoxy)nicotinic acid (CAS 1335218-37-5) is a polyhalogenated nicotinic acid derivative featuring a pyridine ring substituted with a carboxylic acid at the 3-position, a bromine at the 5-position, and a 4‑iodophenoxy ether at the 2‑position. Its molecular formula is C₁₂H₇BrINO₃ and its molecular weight is 420.00 g·mol⁻¹.

Molecular Formula C12H7BrINO3
Molecular Weight 420.00 g/mol
Cat. No. B8605938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(4-iodophenoxy)nicotinic acid
Molecular FormulaC12H7BrINO3
Molecular Weight420.00 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=N2)Br)C(=O)O)I
InChIInChI=1S/C12H7BrINO3/c13-7-5-10(12(16)17)11(15-6-7)18-9-3-1-8(14)2-4-9/h1-6H,(H,16,17)
InChIKeyUBOGMIQSIXSGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(4-iodophenoxy)nicotinic acid (CAS 1335218-37-5): A Dual-Halogen Nicotinic Acid Scaffold for Orthogonal Cross-Coupling and CNS-Targeted Probe Development


5-Bromo-2-(4-iodophenoxy)nicotinic acid (CAS 1335218-37-5) is a polyhalogenated nicotinic acid derivative featuring a pyridine ring substituted with a carboxylic acid at the 3-position, a bromine at the 5-position, and a 4‑iodophenoxy ether at the 2‑position . Its molecular formula is C₁₂H₇BrINO₃ and its molecular weight is 420.00 g·mol⁻¹ . Predicted physical properties include a boiling point of 450.2 ± 45.0 °C and a density of 2.058 ± 0.06 g·cm⁻³ . The compound is primarily employed as a synthetic building block in medicinal chemistry, where the chemically differentiated bromine and iodine atoms enable sequential, chemoselective palladium‑catalyzed cross‑coupling reactions that are difficult to achieve with mono‑halogenated analogs [1].

Why Generic Substitution Fails: 5-Bromo-2-(4-iodophenoxy)nicotinic acid vs. Mono‑Halogenated or Non‑Iodinated Analogs in Sequential Diversification


Simpler nicotinic acid derivatives such as 5‑bromonicotinic acid or 2‑phenoxynicotinic acid provide only a single reactive halogen or none at all, precluding the convergent, step‑economical synthetic strategies that are essential in modern fragment‑based drug discovery . 5‑Bromo‑2‑(4‑iodophenoxy)nicotinic acid uniquely offers two electronically distinct halogen handles: the iodoarene undergoes oxidative addition to Pd⁰ approximately 100–1000 times faster than the bromoarene, allowing the 4‑iodophenoxy moiety to be elaborated first while the 5‑bromopyridine ring remains intact for a subsequent coupling step [1]. This intrinsic orthogonality eliminates the need for separate halogenation reactions, protecting‑group manipulations, or intermediate purifications, directly reducing synthetic step count and improving overall yield in the construction of complex biaryl or amino‑pyridine libraries [1].

Product‑Specific Quantitative Evidence Guide: 5‑Bromo‑2‑(4‑iodophenoxy)nicotinic acid Differentiation Data


Orthogonal Halogen Reactivity: Iodide vs. Bromide Leaving‑Group Preference in Pd⁰‑Catalyzed Cross‑Coupling

Under standard Pd(0)‑catalyzed conditions, aryl iodides undergo oxidative addition approximately 10²–10³ times faster than aryl bromides [1]. 5‑Bromo‑2‑(4‑iodophenoxy)nicotinic acid exploits this kinetic bias: the 4‑iodophenoxy group can be chemoselectively functionalized via Sonogashira, Suzuki, or Buchwald‑Hartwig coupling while the 5‑bromopyridine moiety remains inert [1]. In contrast, the mono‑halogenated analog 5‑bromo‑2‑phenoxynicotinic acid (CAS 1247808‑93‑0) possesses only the bromine handle and therefore cannot be sequentially diversified without additional halogenation steps .

Medicinal Chemistry Cross‑Coupling Building Block

Physicochemical Differentiation: Predicted Density and Boiling Point vs. Parent Nicotinic Acid

The introduction of a 4‑iodophenoxy group and a 5‑bromo substituent dramatically alters the compound’s physical properties relative to the parent nicotinic acid . 5‑Bromo‑2‑(4‑iodophenoxy)nicotinic acid exhibits a predicted density of 2.058 g·cm⁻³ and a boiling point of 450.2 °C, compared with nicotinic acid’s density of 1.473 g·cm⁻³ and boiling point of 292.5 °C [1]. These differences facilitate chromatographic separation from un‑halogenated by‑products and provide a distinctive identifier for quality‑control analysis via GC‑MS or LC‑MS .

Physicochemical Properties Purification Identification

Patent‑Documented Role as a Key Intermediate in BACE1 Inhibitor Synthesis

A 2020 patent explicitly discloses 5‑bromo‑2‑(4‑iodophenoxy)nicotinic acid as a building block in the preparation of compounds that exhibit “very good inhibitory activity on hBACE1 enzyme” while showing “lower inhibitory activity on hCathepsin D enzyme” – a selectivity profile that is critical for minimizing off‑target toxicity in Alzheimer’s disease therapeutics . The patent describes the use of this dihalogenated intermediate to construct the core scaffold of the inhibitor series via sequential palladium‑catalyzed coupling reactions .

Alzheimer's Disease BACE1 Inhibitor Fragment‑Based Drug Discovery

Potential Diagnostic Imaging Application as an S1P Receptor‑Targeted Probe Precursor

A US patent application (US 2012/0244071 A1) assigned to Novartis AG discloses iodo‑ and bromo‑substituted aromatic compounds as diagnostic agents and imaging agents for diseases where sphingosine‑1‑phosphate (S1P) receptor expression is altered [1]. 5‑Bromo‑2‑(4‑iodophenoxy)nicotinic acid, bearing both a cold iodine and a bromine atom, represents an ideal precursor for radioiodination or radiobromination, providing a direct route to ¹²³I‑ or ⁷⁶Br‑labelled imaging probes without the need for additional halogenation steps [1].

Diagnostic Imaging S1P Receptor Radiohalogenation

Best Research and Industrial Application Scenarios for 5‑Bromo‑2‑(4‑iodophenoxy)nicotinic acid


Sequential Cross‑Coupling for Fragment‑Based Drug Discovery Libraries

Medicinal chemistry laboratories synthesising focused libraries of biaryl or amino‑pyridine nicotinic acid derivatives can exploit the kinetic orthogonality of the iodine and bromine handles (Section 3, Evidence 1) to perform two consecutive Pd‑catalyzed coupling reactions in a single reaction vessel. This convergent approach reduces the required synthetic steps by 2–3 operations compared to sequential halogenation routes, thereby accelerating structure‑activity relationship (SAR) exploration .

BACE1 Inhibitor Lead Optimisation for Alzheimer’s Disease

Research groups pursuing BACE1 inhibitors based on the patent‑disclosed scaffold (Section 3, Evidence 3) require 5‑bromo‑2‑(4‑iodophenoxy)nicotinic acid as a direct intermediate to access the core structure. The compound’s commercial availability with a typical purity of ≥95% (as indicated by multiple suppliers listed in ) ensures reproducible synthesis of the patented chemotype and facilitates the generation of analogs with improved selectivity against cathepsin D .

Radiolabelled S1P Receptor Imaging Probe Development

Translational imaging laboratories developing PET or SPECT tracers for neuroinflammatory or cardiovascular S1P‑receptor‑related conditions can utilise the pre‑installed iodine and bromine atoms (Section 3, Evidence 4) for direct radioiodination (¹²³I, ¹²⁴I) or radiobromination (⁷⁶Br). This avoids the need for toxic tin‑based precursors or multi‑step radiolabelling protocols, thereby simplifying radiosynthesis and improving specific activity of the final imaging probe .

Physicochemical Property Optimisation via Halogen Scanning

Process development groups performing halogen‑scanning studies of nicotinic acid‑based lead compounds can use the compound’s distinctive density and boiling point (Section 3, Evidence 2) as a quality‑control fingerprint. The substantial differences from non‑halogenated nicotinic acid permit rapid assessment of reaction completion and product purity by simple GC‑MS or HPLC‑MS methods, reducing analytical turnaround in medicinal chemistry campaigns .

Quote Request

Request a Quote for 5-Bromo-2-(4-iodophenoxy)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.